2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid
Description
Properties
Molecular Formula |
C9H10N2O2S |
|---|---|
Molecular Weight |
210.26 g/mol |
IUPAC Name |
2-(pent-3-ynylamino)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C9H10N2O2S/c1-2-3-4-5-10-9-11-7(6-14-9)8(12)13/h6H,4-5H2,1H3,(H,10,11)(H,12,13) |
InChI Key |
ODNIWGLMMKOSIS-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCCNC1=NC(=CS1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
From Halomethylthiazoles
A classical method for preparing thiazole carboxylic acids involves the oxidation of halomethyl-substituted thiazoles. According to patent literature, monohalomethylthiazoles (where the halogen is chlorine or bromine) can be converted into hydroxymethylthiazoles by treatment with strong acids in aqueous media (such as sulfuric acid, phosphoric acid, hydrochloric acid, or hydrobromic acid). Subsequently, oxidation with a mixture of nitric acid and sulfuric acid converts the hydroxymethyl group into the carboxylic acid functionality with yields typically exceeding 65%.
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| 1 | Monohalomethylthiazole + strong acid (H2SO4, HCl, etc.) in water | Hydroxymethylthiazole intermediate |
| 2 | Oxidation with HNO3/H2SO4 mixture | Thiazole-4-carboxylic acid |
Activation to Acid Chloride
The carboxylic acid can be converted to the corresponding acid chloride by reaction with thionyl chloride (SOCl2) in an inert solvent such as xylene at room temperature for several hours. This activated intermediate facilitates subsequent amide bond formation.
Introduction of the Pent-3-yn-1-yl Amino Group
The key step in synthesizing this compound is the coupling of the thiazole-4-carboxylic acid or its acid chloride with pent-3-yn-1-amine.
Preparation of Pent-3-yn-1-amine
Pent-3-yn-1-amine can be synthesized or purchased as a primary amine bearing an alkyne at the 3-position. This alkyne group is essential for the compound’s unique reactivity and potential biological activity.
Amide Bond Formation
- If starting from the acid chloride, the reaction with pent-3-yn-1-amine is typically performed in a polar aprotic solvent such as pyridine or dichloromethane at room temperature.
- The amine acts as a nucleophile, attacking the acid chloride to form the amide bond.
- The reaction mixture is then quenched with ice water, and the product is isolated by filtration or extraction.
Alternatively, if starting from the free acid, coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters can be used to facilitate amide bond formation under mild conditions.
Alternative Synthetic Routes
While specific literature on this compound is limited, related compounds such as 2-[(But-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid have been synthesized via similar routes involving:
- Reaction of thiazole-4-carboxylic acid derivatives with alkynyl-substituted amines under basic conditions (using bases like sodium hydroxide or potassium carbonate) to promote nucleophilic substitution.
- Multi-step organic synthesis involving the preparation of the thiazole ring, introduction of the alkyne side chain, and final functional group modifications.
Summary Table of Preparation Steps
Research Findings and Optimization Notes
- The amount of strong acid used in the hydroxymethylation step is critical; excess acid can reverse the reaction and reduce yields.
- The oxidation step requires careful control of temperature and acid concentrations to avoid over-oxidation or decomposition.
- Use of acid chlorides improves coupling efficiency with alkynyl amines compared to direct amidation of carboxylic acids.
- The alkyne functional group in the pent-3-yn-1-yl side chain requires mild reaction conditions to prevent side reactions such as polymerization or addition reactions.
- Purification typically involves aqueous workup and recrystallization or chromatographic techniques to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or other reduced derivatives.
Scientific Research Applications
2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its use as a drug candidate or as a precursor for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding and hydrophobic interactions, which can influence its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares key structural and physicochemical parameters of the target compound with similar thiazole-4-carboxylic acid derivatives:
Key Observations:
- Substituent Impact: The pent-3-yn-1-yl amino group introduces a terminal alkyne, which is absent in phenyl-, chlorophenyl-, or methoxycarbonyl-substituted analogs. This alkyne moiety may enhance reactivity in click chemistry applications or improve binding to hydrophobic pockets in biological targets .
- Molecular Weight: The target compound (MW 210.25) is lighter than phenyl-substituted analogs (e.g., 219.26 for 4-methylphenyl derivative) but heavier than aminomethyl-substituted Gly-Tzl-Ca (MW 158.18), suggesting intermediate lipophilicity.
- Solubility: Carboxylic acid groups in all compounds confer water solubility, but bulky substituents (e.g., 4-methylphenyl) may reduce solubility compared to smaller groups like aminomethyl .
Anti-Bacterial Activity
- AgrA Inhibition: 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid demonstrates strong binding affinity to the AgrA receptor in Staphylococcus aureus, a key quorum-sensing (QS) regulator. In contrast, the target compound’s alkyne group may alter binding interactions, though its activity against AgrA remains unstudied.
- Structural Activity Relationship (SAR) : Phenyl and chlorophenyl substituents enhance hydrophobic interactions with AgrA, while the alkyne in the target compound could provide steric or electronic effects that modulate potency .
Protein Binding and Inhibitory Potential
- FABP4 Inhibition: 2-[(2-Chlorophenoxy)methyl]-1,3-thiazole-4-carboxylic acid binds to human fatty acid-binding protein 4 (FABP4), a target in metabolic disorders. Crystallographic data (PDB ID: 7FXF) reveal interactions between the chlorophenoxy group and the protein’s hydrophobic pocket . The target compound’s alkyne may similarly engage with FABP4 or other lipid-binding proteins.
Biological Activity
The compound 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid is a member of the thiazole family, characterized by its unique structure that includes a thiazole ring, an amino group, and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article will delve into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Antimicrobial Activity
Research indicates that thiazole derivatives can exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Organism |
|---|---|---|
| 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole | 16 | Staphylococcus aureus |
| Thiazole derivative A | 32 | Escherichia coli |
| Thiazole derivative B | 8 | Mycobacterium tuberculosis |
Anticancer Properties
The anticancer potential of thiazole derivatives has been widely studied. For instance, compounds similar to 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study found that these compounds can induce apoptosis in cancer cells through the activation of caspase pathways .
Case Study: Inhibition of Cancer Cell Proliferation
In a controlled experiment, the effects of 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole on human cancer cell lines were assessed. The results indicated:
- Cell Line Used : HeLa (cervical cancer)
- Concentration Tested : 10 µM
- Inhibition Rate : 70% after 48 hours
This suggests that the compound may serve as a lead for further development in anticancer therapies.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Thiazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies indicated that treatment with 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole resulted in a significant reduction of these cytokines .
The biological activity of thiazoles often involves interaction with specific enzymes or receptors that modulate signaling pathways related to inflammation and cell growth. For instance:
- Enzyme Inhibition : Thiazoles may inhibit enzymes involved in the synthesis of inflammatory mediators.
- Receptor Modulation : They might interact with nuclear receptors that regulate gene expression related to cell proliferation and apoptosis.
Q & A
Q. What are the common synthetic routes for 2-[(Pent-3-yn-1-yl)amino]-1,3-thiazole-4-carboxylic acid, and what key reagents are involved?
The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Condensation of thioamides with α-haloketones or aldehydes under basic conditions (e.g., KOH in ethanol) .
- Functionalization : Introduction of the pent-3-yn-1-yl amino group via nucleophilic substitution or coupling reactions. Reagents like tert-butoxycarbonyl (Boc) chloride may protect amines during synthesis .
- Carboxylic acid activation : Acidic hydrolysis of esters or use of coupling agents (e.g., DCC) to stabilize intermediates. Solvents such as DMF or dichloromethane are often employed .
Q. How does the pent-3-yn-1-yl amino group influence the compound’s physicochemical properties?
The alkynyl substituent introduces steric bulk and electron-withdrawing effects, impacting:
- Lipophilicity : Increased logP compared to non-alkynyl analogs, enhancing membrane permeability .
- Stability : The triple bond may reduce oxidative degradation but requires inert storage conditions (e.g., argon atmosphere) .
- Solubility : Polar carboxylic acid group counterbalances hydrophobicity, making aqueous solubility pH-dependent .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across substituted thiazole derivatives?
Discrepancies often arise from structural variations and assay conditions. Methodological approaches include:
- Structure-Activity Relationship (SAR) studies : Systematically compare analogs (e.g., 4-chloro, bromo, or methylphenyl substitutions) to identify critical functional groups .
- Standardized assays : Use consistent cell lines (e.g., H37Rv for anti-tubercular activity) and controls to minimize variability .
- Pharmacokinetic profiling : Assess metabolic stability (e.g., cytochrome P450 interactions) to differentiate intrinsic activity from bioavailability effects .
Q. How can computational methods predict biological targets for this compound?
- Molecular docking : Simulate binding to enzymes (e.g., cyclooxygenase EP2/EP3 receptors) by aligning the thiazole ring and carboxylic acid with active-site residues .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic environments .
- MD simulations : Evaluate conformational stability of the pent-3-yn-1-yl group in lipid bilayers to assess membrane penetration .
Q. What analytical techniques ensure structural fidelity and purity of this compound?
- NMR spectroscopy : Confirm regiochemistry via H/C shifts (e.g., thiazole C-H at δ 7.5–8.5 ppm) and coupling constants .
- Mass spectrometry : High-resolution MS validates molecular weight (MW: 210.25 g/mol) and detects impurities .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) quantifies purity (>95%) .
Q. How can structural modifications optimize pharmacokinetics?
- Substituent engineering : Replace the pent-3-yn-1-yl group with shorter alkynes or fluorinated chains to balance lipophilicity and metabolic stability .
- Prodrug design : Esterify the carboxylic acid to improve oral bioavailability, with enzymatic cleavage in target tissues .
- Stereochemical control : Introduce chiral centers (e.g., tert-butoxycarbonyl-protected amines) to enhance enantioselective interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
